C–I versus C–Br Bond Dissociation Energy: Reactivity Advantage in Cross-Coupling
The aryl C–I bond dissociation energy (BDE) of 2-(4-iodophenyl)-4,6-diphenylpyridine is approximately 53 kcal/mol, compared to approximately 70 kcal/mol for the C–Br bond in its bromo analog 2-(4-bromophenyl)-4,6-diphenylpyridine (CAS 3557-70-8) and ∼84 kcal/mol for the C–Cl bond. This lower BDE translates into faster oxidative addition with Pd(0) catalysts, enabling room-temperature Suzuki-Miyaura coupling for the iodo derivative, whereas the bromo analog typically requires heating to 60-80 °C [1]. For procurement decisions, this means the iodo compound provides greater reaction efficiency and milder process conditions for downstream derivatization [2].
C–I BDE ~53 kcal/mol vs C–Br ~70 kcal/mol
~17 kcal/mol lowerSupports room-temperature oxidative addition in Pd(0) cross-coupling
Bromo analog typically needs 60–80 °C; data from literature aryl halide BDE values
| Evidence Dimension | Aryl carbon–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–I BDE: ~53 kcal/mol |
| Comparator Or Baseline | 2-(4-Bromophenyl)-4,6-diphenylpyridine (C–Br BDE: ~70 kcal/mol); 2-(4-Chlorophenyl)-4,6-diphenylpyridine (C–Cl BDE: ~84 kcal/mol) |
| Quantified Difference | C–I BDE is ~17 kcal/mol lower than C–Br and ~31 kcal/mol lower than C–Cl |
| Conditions | Literature BDE values for aryl halides; applicable to Pd(0)-catalyzed oxidative addition. |
Why This Matters
Lower BDE enables faster oxidative addition in cross-coupling, translating to milder reaction conditions and higher catalytic turnover, which directly impacts synthetic route efficiency and cost.
- [1] McMillen, D. F.; Golden, D. M. Hydrocarbon Bond Dissociation Energies. Annu. Rev. Phys. Chem. 1982, 33, 493–532. (Representative aryl halide BDE values.) View Source
- [2] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41 (22), 4176–4211. View Source
